Rotraxate

Gastric Cytoprotection Mucosal Blood Flow Anti-Ulcer Agents

Rotraxate (TEI-5103) is a pure gastric cytoprotectant that enhances mucosal blood flow and PGE2 levels without suppressing acid secretion, unlike H2 antagonists or PPIs. Essential for studying acid-independent mucosal defense mechanisms. • Selectively elevates PGE2 with minimal impact on PGI2/TXA2, providing a clean biomarker signal. • High oral safety (LD50 9800 mg/kg in rats) enables high-dose in vivo studies. • Structurally distinct ketone analog of Cetraxate for SAR comparison. Supplied with rigorous analytical documentation for research use.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 92071-51-7
Cat. No. B1215222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotraxate
CAS92071-51-7
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20)
InChIKeyNVBZUCIQNYPGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotraxate: Gastric Cytoprotection Overview


3-(4-((4-(Aminomethyl)cyclohexyl)carbonyl)phenyl)propanoic acid, commonly known as Rotraxate (also designated TEI-5103 or TG-51), is a synthetic small molecule belonging to the class of gastric cytoprotectants [1]. Characterized by the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol, it is structurally distinct as a ketone analog of the ester-based cytoprotectant Cetraxate [1]. Its primary pharmacological signature is the enhancement of gastric mucosal blood flow (GMBF) and the promotion of mucosal integrity, achieved without the inhibition of gastric acid secretion that defines other major anti-ulcer classes [2][3].

Why Rotraxate Cannot Be Substituted


In scientific research and drug development focused on gastric cytoprotection, generic substitution of Rotraxate with other anti-ulcer agents is invalid due to its unique pharmacological profile. Unlike acid-suppressing agents such as H2-receptor antagonists (e.g., Cimetidine, Ranitidine) or proton pump inhibitors (e.g., Omeprazole), Rotraxate acts as a pure cytoprotectant, enhancing mucosal defense without affecting gastric acid secretion [1]. Furthermore, even within the cytoprotectant class, Rotraxate demonstrates quantifiable differentiation from its closest structural analog, Cetraxate, in terms of potency in increasing gastric mucosal blood flow [2]. Therefore, studies requiring the specific investigation of mucosal blood flow augmentation or prostaglandin E2 (PGE2) elevation without concomitant acid inhibition necessitate the use of Rotraxate; any substitution would introduce confounding variables, particularly altered gastric pH and divergent effects on microcirculation, thereby compromising experimental validity and the interpretation of mucosal defense mechanisms.

Rotraxate: Key Evidence for Selection


Superior Gastric Blood Flow vs. Cetraxate

Rotraxate (TEI-5103) demonstrates a statistically significant and more potent increase in gastric mucosal blood flow (GMBF) compared to its close structural analog, Cetraxate [1]. This direct comparison in a controlled animal model establishes Rotraxate's superior efficacy in modulating gastric microcirculation, a key endpoint in cytoprotection studies.

Gastric Cytoprotection Mucosal Blood Flow Anti-Ulcer Agents

Lower Acute Oral Toxicity Profile

Rotraxate exhibits a distinct acute oral toxicity profile in rats compared to its close analog, Cetraxate, which is relevant for in vivo study design and dose range selection [1]. Rotraxate demonstrates significantly lower acute oral toxicity, with an LD50 that is over 6-fold higher, indicating a wider therapeutic window and potentially lower systemic risk at high doses.

Acute Toxicology Safety Pharmacology Gastrointestinal Agents

Distinct pKa for Formulation

Rotraxate possesses a distinct basic pKa2 value of 10.95, which differentiates it from Cetraxate's pKa2 of 10.82 [1][2]. While this difference appears small, it translates into a slightly higher fraction of the un-ionized, more membrane-permeable form at physiological pH in the upper small intestine, potentially impacting absorption kinetics.

Physicochemical Properties pKa Formulation Development

Cytoprotection Without Acid Suppression

Rotraxate's mechanism is fundamentally different from major anti-ulcer drug classes such as H2-receptor antagonists and proton pump inhibitors. Rotraxate does not inhibit gastric acid secretion at anti-ulcer doses, whereas comparators like Cimetidine, Ranitidine, and Omeprazole exert their primary therapeutic effect through potent acid suppression [1][2][3].

Mechanism of Action Gastric Acid Secretion Cytoprotection

Prostaglandin E2 Cytoprotective Biomarker

Rotraxate induces a significant and specific increase in the cytoprotective prostaglandin E2 (PGE2) in gastric mucosa, a quantifiable biomarker of mucosal defense [1]. This selective elevation, which is not seen to the same degree with acid-suppressing drugs, provides a verifiable molecular signature for its mechanism of action.

Prostaglandin E2 Mucosal Protection Biomarker

Rotraxate: Research & Procurement Scenarios


Acid-Independent Mucosal Defense Studies

Rotraxate is the preferred compound for in vivo studies designed to elucidate gastric cytoprotective pathways that operate independently of gastric acid inhibition. Its unique ability to enhance mucosal blood flow and integrity without affecting acid secretion, as documented in comparative studies [1], allows researchers to cleanly dissect defense mechanisms from the confounding effects of reduced gastric acidity. This is in stark contrast to studies using H2-blockers or PPIs, where any observed mucosal protection is entangled with acid suppression [2]. Procurement of Rotraxate is therefore essential for any research program aiming to identify novel acid-independent gastroprotective targets or to validate the intrinsic cytoprotective activity of new chemical entities.

Prostaglandin E2 Biomarker Validation

Given its demonstrated ability to significantly elevate gastric mucosal PGE2 levels in vivo [1], Rotraxate serves as an excellent positive control and mechanistic probe in assays designed to measure and validate PGE2 as a biomarker of cytoprotection. Its selective effect on PGE2, with minimal impact on other prostanoids like PGI2 and TXA2, provides a clean and specific signal [1]. Researchers investigating the role of PGE2 pathways in mucosal defense can rely on Rotraxate to induce a robust and reproducible biomarker response, making it a valuable tool for target engagement studies and for benchmarking the activity of other putative cytoprotective agents.

High-Dose Safety Pharmacology

The exceptionally high oral LD50 of Rotraxate in rats (9800 mg/kg) [1] compared to its analog Cetraxate (1503 mg/kg) [2] positions Rotraxate as a safer alternative for in vivo studies requiring high-dose administration. This wide margin of safety reduces the risk of acute toxicity confounding experimental results, particularly in long-term or high-dose preclinical studies investigating gastric mucosal health. Procurement of Rotraxate is strategically advantageous for safety pharmacology studies where establishing a no-observed-adverse-effect level (NOAEL) at high doses is critical, as it minimizes animal loss and ethical concerns associated with high-dose toxicity.

Comparative Cytoprotectant Pharmacology

As a ketone analog of Cetraxate, Rotraxate is an ideal comparator compound for structure-activity relationship (SAR) studies focused on the cytoprotectant pharmacophore. The quantifiable differences in GMBF potency [1] and physicochemical properties (pKa2) [2] provide a defined set of parameters for exploring the relationship between molecular structure and pharmacological outcome. Procurement of both Rotraxate and Cetraxate is necessary for rigorous SAR studies aimed at optimizing cytoprotective activity or improving pharmacokinetic properties of this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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